Z-Cys(Bzl)-ONp
Overview
Description
Z-Cys(Bzl)-ONp: , also known as N-Cbz-S-benzyl-L-cysteine p-nitrophenyl ester, is a derivative of cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a benzyl group protecting the thiol group, with a p-nitrophenyl ester as the leaving group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Cys(Bzl)-ONp typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using a benzyloxycarbonyl (Cbz) group, and the thiol group is protected using a benzyl group. The p-nitrophenyl ester is then introduced to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and p-nitrophenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Z-Cys(Bzl)-ONp undergoes various chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Deprotection Reactions: The Cbz and benzyl protecting groups can be removed under specific conditions to yield free cysteine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Deprotection Reactions: The Cbz group can be removed using hydrogenation with palladium on carbon, while the benzyl group can be removed using strong acids like trifluoroacetic acid.
Major Products Formed:
Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.
Deprotection Reactions: The major products are free cysteine derivatives.
Scientific Research Applications
Z-Cys(Bzl)-ONp has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in the protection of cysteine residues.
Protein Engineering: The compound is used in the modification of proteins to introduce specific functional groups.
Bioconjugation: It is employed in the conjugation of peptides and proteins with other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: this compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Z-Cys(Bzl)-ONp involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of amide or ester bonds. The Cbz and benzyl protecting groups are stable under a variety of conditions, allowing for selective deprotection when needed.
Comparison with Similar Compounds
N-Cbz-S-benzyl-L-cysteine: Similar to Z-Cys(Bzl)-ONp but lacks the p-nitrophenyl ester group.
N-Cbz-S-methyl-L-cysteine: Similar structure but with a methyl group instead of a benzyl group.
N-Fmoc-S-benzyl-L-cysteine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Cbz group for amino protection.
Uniqueness: this compound is unique due to the presence of the p-nitrophenyl ester group, which provides a good leaving group for substitution reactions. This makes it particularly useful in peptide synthesis and bioconjugation applications.
Properties
IUPAC Name |
(4-nitrophenyl) 3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPKVCBYFUURJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304071 | |
Record name | ST50409227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-37-4 | |
Record name | NSC164097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50409227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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